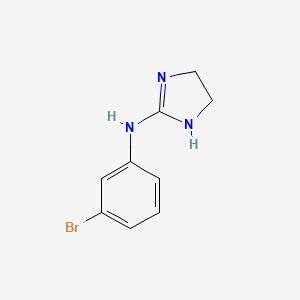

N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C9H10BrN3 |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

N-(3-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10BrN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13) |

InChI Key |

IUKIYPQNGPKAIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via condensation and cyclization reactions involving 3-bromoaniline or 2-bromobenzaldehyde derivatives with ethylenediamine or related diamines. The key steps include:

- Formation of an imine intermediate by condensation of the brominated aromatic aldehyde with ethylenediamine.

- Cyclization to form the 4,5-dihydro-1H-imidazol-2-amine ring system.

- Purification of the crude product by recrystallization or chromatography.

Detailed Synthetic Procedure

One representative and well-documented method is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Bromobenzaldehyde (0.05 mol), Ethylenediamine (0.05 mol), Sodium bisulfite (NaHSO3, 0.05 mol), N,N-dimethylformamide (DMF) solvent (50 mL) | The mixture is refluxed for 20 hours under stirring to promote condensation and cyclization. Completion is monitored by thin-layer chromatography (TLC) using ethyl acetate:hexane (3:7) as eluent. |

| 2 | Reaction mixture poured into cold water (50 mL) | The product precipitates and is filtered, washed with cold water, and dried. |

| 3 | Recrystallization from ethanol | To obtain pure this compound with typical yields around 81%. |

This method is adapted from a study conducted at Mustansiriyah University, which confirmed the structure by FT-IR and ^1H-NMR spectroscopy. The FT-IR spectrum showed characteristic NH stretching at 3142 cm^-1 and C=N stretching at 1668 cm^-1. The ^1H-NMR spectrum in DMSO-d6 showed aromatic protons at 7.36–7.73 ppm, methylene protons of the imidazoline ring at 3.77–3.81 ppm, and an NH singlet at 6.51 ppm.

Alternative Synthetic Strategies

Starting from 3-Bromoaniline and Glyoxal: Another approach involves the cyclization of 3-bromoaniline with glyoxal under acidic catalysis to form the imidazoline ring, followed by purification via column chromatography or recrystallization. This approach is common in industrial settings and can be scaled up using continuous flow reactors for enhanced efficiency.

One-Pot Visible Light Mediated Synthesis: Although primarily reported for benzimidazole derivatives, recent advances in photocatalyst-free, visible-light-mediated one-pot syntheses from o-phenylenediamines and isothiocyanates suggest potential adaptation for related imidazoline compounds. This method offers mild conditions and high functional group tolerance but is less directly reported for the exact compound .

Reaction Conditions and Purification

Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF or ethanol | DMF used for high boiling point and solubilizing power; ethanol for recrystallization |

| Temperature | Reflux (approx. 130°C in DMF) | Ensures complete cyclization |

| Reaction Time | 20 hours | Monitored by TLC for completion |

| Catalyst | Acid catalyst or NaHSO3 as additive | Facilitates cyclization and imine formation |

Purification Techniques

- Recrystallization: Ethanol is commonly used to recrystallize the crude product, yielding high purity solid.

- Column Chromatography: Silica gel columns with hexane:ethyl acetate mixtures (e.g., 3:1) are used to separate impurities and isolate the pure compound.

- Filtration and Washing: Cold water washing removes inorganic salts and residual reagents.

Analytical Characterization

The synthesized compound is characterized by:

| Technique | Key Observations |

|---|---|

| FT-IR | NH stretch ~3140 cm^-1; C=N stretch ~1668 cm^-1 |

| ^1H-NMR (DMSO-d6) | Aromatic protons 7.3–7.7 ppm; methylene protons 3.7–3.8 ppm; NH singlet ~6.5 ppm |

| Melting Point | Typically reported around 180–182°C for related derivatives |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound |

Industrial and Scale-Up Considerations

- Large-Scale Reactors: Industrial synthesis employs large reactors with controlled temperature and pressure to maintain reaction efficiency and safety.

- Continuous Flow Synthesis: This technique enhances reaction control, reproducibility, and yield, suitable for commercial production.

- Automated Purification: Use of automated chromatography systems ensures consistent product quality and reduces manual labor.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield | Purification | Notes |

|---|---|---|---|---|---|

| Condensation of 2-bromobenzaldehyde + ethylenediamine + NaHSO3 in DMF | 2-Bromobenzaldehyde, Ethylenediamine, NaHSO3, DMF | Reflux 20 h | ~81% | Recrystallization from ethanol | Well-characterized, widely used in research |

| Cyclization of 3-bromoaniline with glyoxal (acid catalyzed) | 3-Bromoaniline, Glyoxal, Acid catalyst | Controlled temp, reflux | High | Column chromatography or recrystallization | Suitable for scale-up and industrial synthesis |

| Photocatalyst-free visible light mediated one-pot synthesis (adapted for analogs) | o-Phenylenediamines, Isothiocyanates | Room temp, blue LED, 6 h | Fair to excellent | Silica gel chromatography | Mild, environmentally friendly, emerging method |

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazoles with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the imidazole ring.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of inhibitors for various enzymes and receptors.

Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties. It is explored for applications in organic electronics and photonics.

Biological Research: The compound is studied for its biological activity, including its potential as an antimicrobial and anticancer agent. It is also used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity by blocking the active site or altering the conformation of the target protein. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine are highlighted through comparisons with related imidazoline derivatives (Table 1).

Table 1: Comparative Analysis of Aryl-Substituted Imidazolines

Structural and Electronic Effects

- Substituent Position and Halogen Type: The 3-bromo substituent in the target compound contrasts with 2,6-dichloro (clonidine) or 2-bromo-6-fluoro (romifidine) groups. Bromine’s electron-withdrawing nature may decrease basicity compared to electron-donating groups (e.g., -OCH3), as seen in pKa studies of aryl guanidines and imidazolines .

Computational and Analytical Studies

- Spectroscopic Characterization : Vibrational spectroscopy (FTIR, Raman) and DFT calculations (B3LYP/6-31G(d,p)) are used to analyze imidazoline derivatives, revealing correlations between substituents and spectral shifts .

- HOMO-LUMO Gaps : Bromine’s electronegativity may lower the HOMO energy of the target compound compared to fluorine-substituted analogs, affecting redox properties and reactivity .

Biological Activity

N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3, with a molecular weight of approximately 228.1 g/mol. The compound features a bromine substituent on a phenyl ring attached to a 4,5-dihydro-imidazole moiety. Its unique structural characteristics contribute to its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : The starting materials undergo cyclization to form the imidazole core.

- Bromination : The introduction of the bromine atom on the phenyl ring is achieved through electrophilic aromatic substitution.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression and infectious diseases. For instance, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and tumorigenesis.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound was tested using the disk diffusion method and exhibited significant inhibition zones compared to control antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Control Antibiotic |

|---|---|---|

| Staphylococcus aureus | 30 | Vancomycin |

| Escherichia coli | 25 | Ciprofloxacin |

Case Study 2: Antitumor Activity in Cell Lines

In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that treatment with this compound resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.